molecular formula C12H16N2O4 B1328971 4-[Butyl(methyl)amino]-3-nitrobenzoic acid CAS No. 1019465-91-8

4-[Butyl(methyl)amino]-3-nitrobenzoic acid

Cat. No.: B1328971
CAS No.: 1019465-91-8
M. Wt: 252.27 g/mol
InChI Key: GRUQUPXCELLZKE-UHFFFAOYSA-N
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Description

Significance of Multifunctional Aromatic Systems in Chemical Synthesis

Aromatic systems bearing multiple functional groups are of immense importance in chemical synthesis. They serve as pivotal intermediates for constructing a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. nbinno.com The ability to selectively react one functional group in the presence of others is a key strategy in multi-step synthesis. For example, the nitro and amino groups on a benzoic acid derivative provide handles for forming amides, reducing the nitro group to another amine, or engaging in diazotization reactions, while the carboxylic acid can be converted to esters, acid chlorides, or amides. nbinno.comgoogle.com

Overview of Research Trajectories for Nitro- and Amino-Substituted Benzoic Acids

Research on benzoic acids substituted with both nitro and amino groups has followed several key trajectories. A primary focus is their use as precursors for pharmacologically active compounds and heterocyclic systems. nih.govresearchgate.net The reduction of the nitro group to an amine is a critical transformation that opens up a vast chemical space for further derivatization. Additionally, these compounds are extensively used in the synthesis of azo dyes, where the amino group can be diazotized and coupled with other aromatic systems to produce vibrant colors. nbinno.com Current research continues to explore new synthetic methodologies, catalytic transformations, and novel applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[butyl(methyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-4-7-13(2)10-6-5-9(12(15)16)8-11(10)14(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUQUPXCELLZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Butyl Methyl Amino 3 Nitrobenzoic Acid

Precursor Synthesis and Deratization Strategies

The foundation for the synthesis of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid lies in the preparation of key precursors, which are then modified to introduce the desired functionalities. The primary approaches involve the initial nitration of an aromatic system to create a 3-nitrobenzoic acid scaffold, followed by the introduction of the amino group, or the sequential alkylation of a pre-existing amino group.

Nitration Reactions in Aromatic Systems for 3-Nitrobenzoic Acid Scaffolds

The synthesis of a 3-nitrobenzoic acid scaffold is a critical first step in many synthetic routes. The most common method for achieving this is through the electrophilic aromatic substitution of benzoic acid.

The nitration of benzoic acid is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The carboxylic acid group of benzoic acid is a meta-directing deactivator, meaning it directs incoming electrophiles to the meta position (position 3) of the benzene (B151609) ring. This is due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the ortho and para positions more than the meta position.

A typical laboratory procedure involves the slow addition of a pre-cooled mixture of concentrated nitric and sulfuric acids to benzoic acid, while maintaining a low temperature (typically below 15°C) to control the reaction rate and minimize the formation of dinitrated byproducts. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction, and then poured onto ice to precipitate the crude 3-nitrobenzoic acid. The product can then be purified by recrystallization from water.

ReactantReagentConditionsProduct
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄0-15 °C3-Nitrobenzoic Acid

Nucleophilic Aromatic Substitution Approaches on 4-Halo-3-nitrobenzoic Acids

An alternative and often more direct route to introducing the desired amino group is through nucleophilic aromatic substitution (SNAr) on a 4-halo-3-nitrobenzoic acid derivative. The presence of the electron-withdrawing nitro group ortho and para to the halogen atom activates the ring towards nucleophilic attack, making the substitution feasible. 4-Chloro-3-nitrobenzoic acid is a commonly used starting material for this approach.

The reaction of 4-chloro-3-nitrobenzoic acid with a secondary amine, such as N-methylbutylamine, proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product.

The reaction conditions for this transformation are crucial for achieving a good yield and purity. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the charged intermediate. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The reaction temperature is also a key parameter and is often elevated to increase the reaction rate. A patent for a similar process reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427) specifies refluxing for 3-5 hours. Based on this, a similar approach can be designed for N-methylbutylamine.

Starting MaterialNucleophileBaseSolventConditionsProduct
4-Chloro-3-nitrobenzoic acidN-MethylbutylamineK₂CO₃ or Et₃NDMF or DMSOElevated TemperatureThis compound

Sequential Alkylation of 4-Amino-3-nitrobenzoic Acid Derivatives

A third synthetic strategy involves starting with a 4-amino-3-nitrobenzoic acid derivative and sequentially introducing the methyl and butyl groups onto the amino nitrogen. This approach allows for a more controlled introduction of the alkyl groups.

The selective monomethylation of the primary amino group of 4-amino-3-nitrobenzoic acid can be a challenging step, as over-methylation to form the dimethylamino derivative is a common side reaction. One approach to achieve selectivity is to use a protecting group strategy. For instance, the amino group can be acylated to form an amide, which is then methylated. Subsequent hydrolysis of the amide would yield the desired N-methylamino compound.

Alternatively, direct methylation can be attempted using a stoichiometric amount of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a mild base to scavenge the acid produced. Careful control of reaction conditions, including temperature and reaction time, is essential to favor mono-methylation.

Starting MaterialMethylating AgentBaseConditionsProduct
4-Amino-3-nitrobenzoic acidMethyl iodide or Dimethyl sulfateMild base (e.g., NaHCO₃)Controlled temperature and time4-(Methylamino)-3-nitrobenzoic acid

Once 4-(methylamino)-3-nitrobenzoic acid is obtained, the final step is the introduction of the butyl group. This can be achieved through a standard N-alkylation reaction. The N-methylamino compound is treated with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a suitable base and solvent.

The choice of base is important to deprotonate the secondary amine, making it a more potent nucleophile. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) at an elevated temperature to drive the reaction to completion.

Starting MaterialButylating AgentBaseSolventConditionsProduct
4-(Methylamino)-3-nitrobenzoic acidButyl bromide or Butyl iodideNaH or K₂CO₃DMF or AcetonitrileElevated TemperatureThis compound

Hydrolysis of Corresponding Ester Precursors to the Carboxylic Acid

The final step in many synthetic routes to this compound and its analogs is the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. This transformation is a fundamental reaction in organic synthesis, typically achieved through saponification.

Mechanistic Investigations of Ester Hydrolysis

The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org Basic hydrolysis, also known as saponification, is the more common method for preparing the carboxylate salt, which is then acidified to yield the final carboxylic acid. libretexts.orgmsu.edu This process is generally irreversible because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group. quora.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (from a base like NaOH or KOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (e.g., methoxide (B1231860) or ethoxide) as the leaving group and forming the carboxylic acid. The strong basicity of the alkoxide leads it to deprotonate the newly formed carboxylic acid, yielding a resonance-stabilized carboxylate salt and an alcohol. msu.edu A final acidification step with a strong mineral acid, such as HCl, is required to protonate the carboxylate and precipitate the desired carboxylic acid. msu.eduorgsyn.org

Influence of Reaction Conditions on Hydrolysis Efficiency

The efficiency of ester hydrolysis is highly dependent on several reaction parameters, including the choice of base, solvent, temperature, and reaction time.

Base and Solvent: The saponification is typically carried out using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like ethanol (B145695) or methanol. orgsyn.orgnih.gov The organic solvent ensures the solubility of the ester substrate, while water dissolves the hydroxide base. The concentration of the base is crucial; using a more dilute sodium hydroxide solution can lead to unsatisfactory results. orgsyn.org Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) (THF), methanol, and water is also a common choice for more complex substrates. thieme-connect.de

Temperature and Time: Heating the reaction mixture is standard practice to ensure the reaction goes to completion in a reasonable timeframe. orgsyn.org For example, the hydrolysis of ethyl 4-(tert-butylamino)-3-nitrobenzoate, an analog of the target compound's precursor, is achieved by refluxing with KOH in aqueous ethanol for 3 hours. nih.gov In the synthesis of m-nitrobenzoic acid from its methyl ester, the mixture is boiled for five to ten minutes until the ester layer disappears. orgsyn.org Prolonged heating, however, may lead to the formation of colored byproducts. orgsyn.org

The following table summarizes various conditions used for the hydrolysis of nitrobenzoic acid esters.

Ester PrecursorBaseSolventConditionsProductReference
Ethyl 4-(tert-butylamino)-3-nitrobenzoateKOHAqueous EthanolReflux, 3 hours4-tert-Butylamino-3-nitrobenzoic acid nih.gov
Methyl m-nitrobenzoateNaOHWaterBoiling, 5-10 minutesm-Nitrobenzoic acid orgsyn.org
General Methyl EstersLiOHTHF/Methanol/WaterRoom TemperatureCorresponding Carboxylic Acid thieme-connect.de

Advanced Synthetic Techniques

To improve the synthesis of this compound and related compounds, advanced techniques focusing on enhanced reaction speeds, environmental sustainability, and precision are being explored.

Microwave-Assisted Synthetic Routes for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. ajrconline.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. nih.gov This technique has been successfully applied to the synthesis of various compounds, including unnatural amino acids and heterocyclic molecules. nih.govmdpi.com

For the synthesis of this compound, microwave heating could be applied to several steps, including the hydrolysis of the ester precursor. Conventional methods for similar reactions, such as the synthesis of benzoic acid, may require 30 minutes of reflux, whereas microwave-assisted methods can achieve the same transformation in just 10 minutes at a power of 225 watts. ajrconline.org The high temperatures and pressures achievable in sealed microwave reaction vessels can significantly enhance reaction kinetics. mdpi.com

The table below illustrates the potential for reaction time reduction using microwave technology compared to conventional heating for similar synthetic transformations.

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Reference
Synthesis of Benzoic Acid30 minutes (Reflux)10 minutes (225 W) ajrconline.org
Synthesis of BenzocaineNot specified15 minutes ajrconline.org
Synthesis of 2-methyl benzimidazole1 hour (Reflux)10 minutes (225 W) ajrconline.org

Application of Green Chemistry Principles in Synthetic Protocols

Microwave-assisted synthesis is considered an important approach toward green chemistry because it is more environmentally friendly than conventional methods. ajrconline.org The significant reduction in reaction time leads to lower energy consumption. Furthermore, this technique often results in cleaner reactions with higher yields, minimizing waste and simplifying product purification. ajrconline.orgnih.gov

Other green chemistry principles can be applied to the synthesis of this compound. For instance, the use of environmentally benign solvents, such as the aqueous ethanol mixture employed in the hydrolysis step, is preferable to more hazardous organic solvents. nih.gov Optimizing reaction conditions to maximize atom economy—the efficiency of a reaction in converting reactants to the final product—is another core principle of green chemistry.

Chemo- and Regioselective Transformations

The synthesis of a polysubstituted aromatic ring like this compound requires precise control over the placement and reaction of functional groups, a challenge addressed by chemo- and regioselective transformations.

Regioselectivity refers to the control of the position at which a chemical bond is made. In the synthesis of precursors, the introduction of the nitro group is a key regioselective step. The existing substituents on the benzene ring direct the position of nitration. For example, in the synthesis of a related compound, the nitration of methyl 4-butyrylamino-3-methylbenzoate with fuming nitric acid occurs specifically at the 5-position, yielding methyl 4-butyrylamino-3-methyl-5-nitrobenzoate due to the directing effects of the existing groups. researchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. A relevant example is the synthesis of 4-methylamino-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. google.com In this reaction, methylamine selectively displaces the chlorine atom via nucleophilic aromatic substitution without affecting the nitro group or the carboxylic acid. This high degree of chemoselectivity is crucial for building the desired molecular architecture efficiently. google.com

Purification and Isolation Methodologies

The journey from a crude reaction mixture to a highly purified product involves a series of carefully selected purification steps. For this compound, a combination of chromatographic techniques and recrystallization is often employed to achieve the desired level of purity. The choice of method is dictated by the nature of the impurities present and the scale of the purification.

Chromatographic Techniques for Product Isolation

Chromatography, a powerful separation technique, is instrumental in the purification of this compound, particularly for removing closely related impurities. Flash column chromatography is a commonly utilized method for this purpose.

In a typical procedure, a crude sample of the target compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid support, such as silica (B1680970) gel. This is then loaded onto a column packed with the same stationary phase. The separation is achieved by eluting the column with a carefully chosen solvent system, which allows for the differential partitioning of the compound and its impurities between the stationary and mobile phases.

For compounds with structural similarities to this compound, such as other nitrobenzoic acid derivatives, specific solvent systems have proven effective. These often consist of a mixture of a moderately polar solvent, like ethyl acetate (B1210297), and a less polar solvent, such as dichloromethane (B109758) or hexane (B92381) cdc.gov. The precise ratio of these solvents is optimized to achieve the best separation.

Interactive Data Table: Exemplary Chromatographic Conditions for Related Nitrobenzoic Acid Derivatives

CompoundStationary PhaseMobile Phase (Eluent)Reference
Methyl 3-(2-hydroxyethyl)-4-nitrobenzoateSilica GelEthyl Acetate : Dichloromethane = 1 : 3 (v/v) cdc.gov
3-(tert-butyl)-4-nitrobenzoic acid derivativeSilica GelEthyl Acetate : Hexane = 1 : 2 (v/v) cdc.gov

Note: These conditions for structurally similar compounds can serve as a starting point for the development of a purification protocol for this compound.

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product. Subsequent evaporation of the solvent from the collected fractions yields the purified this compound.

Recrystallization Strategies for High Purity Product

Recrystallization is a fundamental and highly effective technique for obtaining compounds in a high state of purity. This method relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

For nitrobenzoic acid derivatives, various solvents have been successfully employed. For instance, 4-tert-Butylamino-3-nitrobenzoic acid, a close structural analog of the target compound, is effectively recrystallized from hot ethyl acetate nih.gov. Another related compound, 4-(Methylamino)-3-nitrobenzoic acid, has been purified by recrystallization from an ethanol-water mixture.

The general procedure involves dissolving the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear, hot solution is then allowed to cool undisturbed to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried.

Interactive Data Table: Recrystallization Solvents for Analogous Benzoic Acid Derivatives

CompoundRecrystallization SolventOutcomeReference
4-tert-Butylamino-3-nitrobenzoic acidHot Ethyl AcetateYellow crystals nih.gov
m-Nitrobenzoic acid1% aqueous hydrochloric acidLight cream-colored product

Note: The selection of an appropriate recrystallization solvent for this compound would likely involve screening of solvents with varying polarities, such as alcohols, esters, and their aqueous mixtures.

Structural Elucidation and Conformational Analysis

Crystallographic Investigations

Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement in a crystalline solid. Analysis of closely related compounds provides a robust framework for understanding the structural properties of the target molecule.

Detailed X-ray diffraction studies have been conducted on 4-Butylamino-3-nitrobenzoic acid and 4-tert-Butylamino-3-nitrobenzoic acid, yielding precise data on their molecular structures. nih.govnih.gov

In the four independent molecules of 4-Butylamino-3-nitrobenzoic acid, the bond lengths and angles are within expected ranges. nih.govresearchgate.net The carboxyl and butylamino groups are found to be nearly coplanar with the benzene (B151609) ring to which they are attached. nih.govnih.gov This planarity suggests a degree of electronic delocalization between the amino group's lone pair and the aromatic system.

For 4-tert-Butylamino-3-nitrobenzoic acid, the molecular geometry is largely planar, a feature enforced by crystallographic symmetry. nih.govresearchgate.net

Table 1: Selected Crystal Data for Analogue Compounds
Parameter4-Butylamino-3-nitrobenzoic acid nih.gov4-tert-Butylamino-3-nitrobenzoic acid nih.gov
Chemical FormulaC₁₁H₁₄N₂O₄C₁₁H₁₄N₂O₄
Formula Weight238.24238.24
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2/m
a (Å)14.5188 (6)20.8125 (15)
b (Å)13.8801 (6)6.7412 (5)
c (Å)22.5694 (9)8.0793 (5)
β (°)90.233 (2)90.863 (6)
Volume (ų)4548.2 (3)1133.41 (14)

The conformation of the substituent at the 4-position is a key structural feature. In all four independent molecules of 4-Butylamino-3-nitrobenzoic acid, the butylamino side chain adopts an extended conformation. nih.govresearchgate.net

In the case of 4-tert-Butylamino-3-nitrobenzoic acid, the bulkier tert-butyl group exhibits a specific orientation. While most of the molecule is planar, one of the methyl groups of the tert-butyl substituent is rotated out of this plane. nih.govresearchgate.net This is quantified by a C6–N2–C7–C9 torsion angle of 62.9 (2)°. nih.govresearchgate.net This twist minimizes steric hindrance between the methyl groups and the adjacent nitro group or aromatic ring.

The spatial relationship between the plane of the aromatic ring and its substituents is described by dihedral angles. For 4-Butylamino-3-nitrobenzoic acid, the nitro group is slightly twisted out of the plane of the benzene ring. nih.govnih.gov The dihedral angles between the nitro group and the ring for the four independent molecules are 13.79 (10)°, 10.39 (10)°, 5.88 (10)°, and 9.52 (10)°, respectively. nih.govresearchgate.net

The arrangement of molecules within the crystal lattice is governed by intermolecular interactions, primarily hydrogen bonding.

A consistent feature in the crystal structures of these analogues is the presence of a strong intramolecular N—H···O hydrogen bond. nih.govnih.govnih.gov This bond forms between the amino (N-H) group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net

In the crystal packing, intermolecular O—H···O hydrogen bonds are crucial. In 4-tert-Butylamino-3-nitrobenzoic acid, these interactions link molecules into dimers, forming a characteristic R²₂(8) graph-set motif. nih.govresearchgate.net Weaker C—H···O interactions connect these dimers, extending the structure into chains and ultimately a three-dimensional network. nih.gov The crystal packing of 4-Butylamino-3-nitrobenzoic acid is also consolidated by a combination of intermolecular O—H···O and C—H···O hydrogen bonds, as well as C—H···π interactions. nih.govnih.gov

Table 2: Hydrogen Bond Geometry for 4-tert-Butylamino-3-nitrobenzoic acid nih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2A···O10.862.162.639 (4)114
O4—H4A···O3ⁱ0.821.822.638 (4)175
C9—H9B···O4ⁱⁱ0.962.533.433 (5)156
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+1, z

Crystal Lattice Analysis

Pi-Pi Stacking Interactions within the Crystal Structure

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are crucial in the stabilization of crystal structures and play a significant role in various chemical and biological systems. In the crystal structure of the related compound, 4-Butylamino-3-nitrobenzoic acid, π-π stacking interactions are observed where the benzene rings of adjacent molecules are stacked parallel to one another. nih.govresearchgate.net The centroid-centroid distances between these stacked rings are reported to be 3.6197 (11) Å and 3.6569 (11) Å, indicative of significant stabilizing interactions. nih.govresearchgate.net

A comprehensive crystallographic study of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid would be necessary to determine the presence and specific geometry of any π-π stacking interactions in its crystal lattice.

Identification of Graph-Set Motifs in Crystal Packing

The analysis of hydrogen bonding patterns in crystal structures can be systematized using graph-set theory. This approach identifies and describes the motifs formed by intermolecular hydrogen bonds. For the analogue, 4-tert-Butylamino-3-nitrobenzoic acid, specific graph-set motifs have been identified. nih.govnih.gov These include an intramolecular N—H···O hydrogen bond forming an S(6) ring motif. nih.govnih.gov In the crystal packing, molecules are linked by O—H···O hydrogen bonds, creating dimers with an R22(8) graph-set motif. nih.govnih.gov Furthermore, C—H···O interactions link these dimers, forming chains with a C22(7) motif. nih.govnih.gov

The specific graph-set motifs for this compound would depend on its unique crystal packing and the hydrogen bonding network it forms, which remains to be determined by experimental analysis.

Solution-State Conformational Studies

While crystal structures provide a static picture of a molecule's conformation, its behavior in solution can be dynamic, with various conformations existing in equilibrium.

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes such as bond rotation and ring inversion.

There is no specific dynamic NMR data available in the searched literature for this compound. Such a study would provide valuable information on the flexibility of the butyl and methylamino groups and the rotational barrier around the aryl-N and aryl-C bonds.

Chiroptical Spectroscopy for Stereochemical Insights (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These methods provide information about the stereochemistry and conformation of chiral centers and axially chiral compounds.

The parent compound, this compound, is not chiral. Therefore, chiroptical spectroscopy would not be applicable unless chiral derivatives are synthesized. There is no information in the searched literature regarding the synthesis or chiroptical analysis of any chiral derivatives of this compound.

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups.

The FTIR spectrum of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to its various functional moieties. The predicted vibrational frequencies are based on the analysis of structurally similar compounds.

A key feature would be the vibrations associated with the carboxylic acid group . A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹.

The nitro group (NO₂) will also produce distinct vibrational modes. The asymmetric stretching vibration is predicted to be a strong band in the 1500-1550 cm⁻¹ region, while the symmetric stretching vibration should appear as a medium to strong band between 1335 and 1370 cm⁻¹.

The amino group and the alkyl chains contribute to several regions of the spectrum. The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ range. The C-H stretching vibrations of the butyl and methyl groups will be observed in the 2850-2960 cm⁻¹ region, with various bending vibrations appearing at lower wavenumbers.

The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
C=O Stretch1700-1725
Nitro GroupAsymmetric Stretch1500-1550
Symmetric Stretch1335-1370
Amino GroupC-N Stretch1000-1250
Alkyl ChainsC-H Stretch2850-2960
Aromatic RingC-H Stretch>3000
C=C Stretch1450-1600

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to be particularly prominent. The symmetric NO₂ stretching vibration, which may be weaker in the FTIR spectrum, should give a strong Raman band.

The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, are typically strong in the Raman spectrum and would be expected in the fingerprint region. The C=C stretching vibrations of the benzene (B151609) ring will also be readily observed. In contrast to FTIR, the O-H stretching vibration of the carboxylic acid is generally weak in Raman spectra. The C=O stretching vibration, however, should still be observable. The C-H stretching and bending vibrations of the alkyl groups will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

For this compound, distinct signals are expected for the protons of the aromatic ring, the butyl group, and the methyl group attached to the nitrogen.

The aromatic protons would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, three distinct signals corresponding to the three aromatic protons are expected. The electron-withdrawing nitro and carboxyl groups, along with the electron-donating amino group, will influence the precise chemical shifts of these protons.

The protons of the butyl group will give rise to a set of signals in the upfield region. The terminal methyl group (CH₃) would likely appear as a triplet around 0.9 ppm. The two methylene (B1212753) groups (CH₂) adjacent to the methyl group and each other would resonate as multiplets in the 1.2-1.8 ppm range. The methylene group attached to the nitrogen atom would be shifted further downfield, likely appearing as a triplet around 3.0-3.5 ppm due to the deshielding effect of the nitrogen.

The protons of the N-methyl group would appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the region of 2.8-3.2 ppm.

The carboxylic acid proton is often broad and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically found in the highly deshielded region of 10-13 ppm.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.5Multiplets
N-CH₂- (Butyl)3.0 - 3.5Triplet
-CH₂-CH₂- (Butyl)1.2 - 1.8Multiplets
-CH₃ (Butyl)~0.9Triplet
N-CH₃2.8 - 3.2Singlet
COOH10 - 13Singlet (broad)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure. For this compound, the ¹³C NMR spectrum is expected to reveal distinct signals for each of the 12 carbon atoms in the molecule.

The interpretation of the spectrum relies on the predictable effects of the various functional groups on the chemical shifts of the aromatic and aliphatic carbons. The electron-donating N-butyl(methyl)amino group will cause a significant upfield shift (to lower ppm values) for the aromatic carbons it is directly attached to (C4) and those ortho and para to it. Conversely, the electron-withdrawing nitro (NO₂) and carboxylic acid (COOH) groups will induce a downfield shift (to higher ppm values) for the carbons they are bonded to (C3 and the carboxyl carbon, respectively) and other carbons within the ring.

Based on data from similar substituted benzoic acids, a predicted ¹³C NMR chemical shift assignment for this compound is presented below.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Carboxyl)168-172Typical range for a carboxylic acid carbon.
C1125-130Influenced by the deshielding effect of the adjacent carboxyl group.
C2115-120Shielded by the ortho amino group.
C3145-150Strongly deshielded by the directly attached nitro group.
C4150-155Strongly deshielded by the directly attached amino group.
C5110-115Shielded by the para amino group.
C6130-135Deshielded by the ortho nitro group.
N-CH₃35-40Typical range for a methyl group attached to a nitrogen.
N-CH₂-50-55Deshielded relative to other butyl carbons due to proximity to nitrogen.
-CH₂-30-35Standard aliphatic chemical shift.
-CH₂-20-25Standard aliphatic chemical shift.
-CH₃10-15Typical range for a terminal methyl group.

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in one-dimensional ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for:

Confirming the connectivity of the butyl chain by showing correlations between the protons on adjacent methylene groups.

Establishing the substitution pattern on the aromatic ring by identifying the coupling between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to:

Assign the carbon signals of the butyl chain by correlating them to their attached protons.

Assign the protonated aromatic carbons by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For the target compound, HMBC would show correlations between:

The N-methyl protons and the C4 of the aromatic ring.

The protons of the N-CH₂ group of the butyl chain and C4.

The aromatic protons and the quaternary carbons (C1, C3, C4).

The aromatic proton at C2 to the carboxyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the aromatic ring and the influence of the attached functional groups.

Analysis of Aromatic Ring and Nitro Chromophore Absorptions

The benzene ring itself exhibits characteristic π → π* transitions. However, the presence of the amino, nitro, and carboxyl groups significantly modifies the absorption profile. The nitro group (a chromophore) is known to have a weak n → π* transition and a strong π → π* transition. The amino group acts as a strong auxochrome, a group that modifies the absorption of a chromophore, typically causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect.

In a molecule like this compound, the electronic interactions between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups will lead to a complex UV-Vis spectrum with multiple absorption bands. It is anticipated that the spectrum would show characteristic bands corresponding to the π → π* transitions of the substituted benzene ring.

Investigation of Charge Transfer Bands

A key feature expected in the UV-Vis spectrum of this compound is an intramolecular charge transfer (ICT) band. This arises from the electronic transition involving the movement of electron density from the electron-rich part of the molecule (the N-butyl(methyl)amino group) to the electron-deficient part (the nitro and carboxyl-substituted aromatic ring).

This ICT band is typically broad, intense, and appears at a longer wavelength (lower energy) than the localized π → π* transitions of the parent chromophores. The position and intensity of this band are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the charge-separated excited state is stabilized, often leading to a red shift of the ICT band.

Computational and Theoretical Investigations

Quantum Chemical Calculations

There is no specific information available in the reviewed scientific literature regarding quantum chemical calculations for 4-[butyl(methyl)amino]-3-nitrobenzoic acid.

Density Functional Theory (DFT) for Molecular Geometry Optimization

No published studies were found that specifically use Density Functional Theory (DFT) to optimize the molecular geometry of this compound.

Information on the predicted vibrational frequencies and intensities for this compound is not available as no specific DFT studies have been published.

There are no available data or published studies on the computation of the Molecular Electrostatic Potential (MEP) for this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound has not been reported in the scientific literature.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

No research articles detailing Hartree-Fock (HF) or Møller-Plesset Perturbation Theory (MP2) calculations for this compound were identified.

Due to the lack of computational studies on this specific compound, a comparative analysis of different theoretical models is not possible.

Advanced Molecular Modeling

Advanced molecular modeling techniques provide profound insights into the electronic structure, reactivity, and optical properties of this compound. These computational methods, rooted in quantum mechanics, allow for a detailed exploration of molecular characteristics that are often challenging to determine experimentally.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For this compound, NBO analysis reveals significant hyperconjugative interactions and charge delocalization, which are crucial to its stability and chemical behavior.

Density Functional Theory (DFT) is employed to calculate global and local reactivity descriptors, which help in predicting the chemical reactivity and kinetic stability of this compound. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. Other global parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction.

Interactive Table: Global Reactivity Descriptors

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons.
Chemical Potential (μ) -(I + A) / 2 The escaping tendency of electrons from a system.
Global Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Global Softness (S) 1 / (2η) The inverse of hardness.

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic power of a molecule. |

Local Reactivity Descriptors: Local reactivity is assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the condensed Fukui functions for each atom, specific sites prone to chemical reactions can be pinpointed, offering a detailed map of the molecule's reactivity.

The presence of electron-donating (amino) and electron-withdrawing (nitro, carboxyl) groups connected by a π-conjugated system suggests that this compound may exhibit significant Nonlinear Optical (NLO) properties. NLO materials are crucial for applications in optoelectronics and photonics. Theoretical calculations are essential for predicting and understanding these properties at the molecular level.

The NLO response of a molecule is determined by its electronic dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties are calculated using computational methods such as DFT.

Dipole Moment (μ): A non-zero dipole moment is a prerequisite for a molecule to be NLO active. The magnitude and orientation of the dipole moment influence the molecule's interaction with external electric fields.

Polarizability (α): This tensor quantity describes the linear response of the molecular electron cloud to an applied electric field, indicating how easily the molecule can be polarized.

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO effects. A large β value indicates a strong NLO response. The magnitude of β is highly dependent on the intramolecular charge transfer between the electron-donating and electron-accepting groups. For this compound, the charge transfer from the butyl(methyl)amino group to the nitro and carboxyl groups through the benzene (B151609) ring is expected to result in a significant β value, making it a candidate for NLO applications.

Interactive Table: Calculated NLO Properties

Property Component Description
Dipole Moment (μ) μx, μy, μz, μtotal Measures the polarity of the molecule.
Polarizability (α) αxx, αyy, αzz, αiso Describes the linear response to an electric field.

| Hyperpolarizability (β) | βx, βy, βz, βtotal | Quantifies the second-order NLO response. |

Nonlinear Optical (NLO) Properties Calculations

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are performed to explore the conformational landscape of this compound. The flexibility of the butyl and methyl groups attached to the nitrogen atom, as well as the rotation of the carboxyl group, allows the molecule to adopt various conformations. MD simulations model the atomic motions over time by solving Newton's equations of motion, providing insights into the molecule's dynamic behavior, stability of different conformers, and intramolecular interactions.

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable, low-energy conformations. This exploration is crucial as the molecular conformation can significantly influence its chemical reactivity, physical properties, and biological activity. The results from MD simulations complement the static picture provided by quantum mechanical calculations, offering a more complete understanding of the molecule's behavior.

Table of Compounds

Compound Name

Reactivity and Reaction Mechanisms

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a key site for synthetic modification, enabling the formation of esters and amides, which are fundamental transformations in organic synthesis.

The conversion of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid to its corresponding esters can be efficiently achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The synthesis of a similar compound, 4-amino-3-nitrobenzoic acid methyl ester, is a well-documented example of a simple Fischer esterification. bond.edu.aubond.edu.au

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

This reaction is reversible, and the equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. researchgate.net

Table 1: Examples of Esterification Reactions

Alcohol Catalyst Product
Methanol H₂SO₄ Methyl 4-[butyl(methyl)amino]-3-nitrobenzoate
Ethanol (B145695) H₂SO₄ Ethyl 4-[butyl(methyl)amino]-3-nitrobenzoate
Isopropanol H₂SO₄ Isopropyl 4-[butyl(methyl)amino]-3-nitrobenzoate

Amide derivatives of this compound can be synthesized through a two-step process involving the formation of an acyl chloride intermediate. This method is often preferred for less reactive amines as acyl chlorides are highly reactive acylating agents. study.com A similar pathway is employed for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where 4-(methylamino)-3-nitrobenzoic acid is first converted to its acyl chloride. google.com

The reaction sequence is as follows:

Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert it into 4-[Butyl(methyl)amino]-3-nitrobenzoyl chloride. This reaction proceeds readily, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Amide Formation: The resulting acyl chloride is then reacted with a primary or secondary amine. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. youtube.com The subsequent elimination of the chloride ion forms the amide. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base to neutralize the HCl produced. youtube.com

Table 2: Amide Formation with Various Amines

Amine Product
Ammonia 4-[Butyl(methyl)amino]-3-nitrobenzamide
Methylamine (B109427) N-Methyl-4-[butyl(methyl)amino]-3-nitrobenzamide
Diethylamine N,N-Diethyl-4-[butyl(methyl)amino]-3-nitrobenzamide

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it is readily susceptible to reduction, providing a synthetic route to amino compounds and other nitrogen-containing functionalities.

The reduction of the aromatic nitro group is a fundamental transformation in organic chemistry. masterorganicchemistry.com A variety of reducing agents can be employed to convert the nitro group of this compound into an amino group, yielding 3-Amino-4-[butyl(methyl)amino]benzoic acid. The choice of reagent can be critical to avoid the reduction of the carboxylic acid group.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is a clean and efficient method, often carried out in a solvent like ethanol or ethyl acetate (B1210297).

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com For instance, SnCl₂·2H₂O is known to readily reduce aromatic nitro compounds in alcohol or ethyl acetate while leaving other reducible groups like esters and carboxylic acids unaffected. stackexchange.com

Transfer Hydrogenation: Reagents like hydrazine (N₂H₄) in the presence of a catalyst (e.g., Pd/C) can also be used as a source of hydrogen to effect the reduction. scispace.com

Depending on the reaction conditions and the reducing agent, intermediate reduction products such as nitroso and hydroxylamine derivatives can sometimes be isolated. However, the most common outcome is the complete reduction to the corresponding aniline derivative. wikipedia.org

Table 3: Reagents for Nitro Group Reduction

Reagent/System Conditions Product
H₂ / Pd-C Ethanol, Room Temperature 3-Amino-4-[butyl(methyl)amino]benzoic acid
Sn / HCl Reflux 3-Amino-4-[butyl(methyl)amino]benzoic acid
Fe / HCl Reflux 3-Amino-4-[butyl(methyl)amino]benzoic acid
SnCl₂·2H₂O Ethanol, 70°C 3-Amino-4-[butyl(methyl)amino]benzoic acid

Reactions of the Tertiary Amine Group

The tertiary amine group in the molecule is nucleophilic and can react with electrophiles, most notably alkyl halides, to form quaternary ammonium salts.

Quaternization is the process of converting a tertiary amine into a quaternary ammonium salt. This is typically achieved by reacting the amine with an alkyl halide in what is known as the Menshutkin reaction. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.

In this reaction, the lone pair of electrons on the nitrogen atom of the 4-[Butyl(methyl)amino] group attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide). This forms a new carbon-nitrogen bond and results in a positively charged nitrogen atom, creating the quaternary ammonium cation. The displaced halide ion becomes the counter-anion. google.com The reaction is often carried out in a polar aprotic solvent.

The reactivity of the alkyl halide follows the order I > Br > Cl. The reaction of a tertiary amine with an alkyl halide is a common method for synthesizing quaternary ammonium compounds. google.commdpi.com

Table 4: Quaternization Reactions with Alkyl Halides

Alkylating Agent Product
Methyl Iodide (CH₃I) 4-[Butyl(dimethyl)ammonio]-3-nitrobenzoate iodide
Ethyl Bromide (CH₃CH₂Br) 4-[Butyl(ethyl)methylammonio]-3-nitrobenzoate bromide
Benzyl Chloride (C₆H₅CH₂Cl) 4-[Benzyl(butyl)methylammonio]-3-nitrobenzoate chloride

Oxidation of the Amine

The tertiary amine functionality in this compound is a key site for oxidative reactions. While specific experimental studies on the oxidation of this particular compound are not extensively documented in publicly available literature, the reactivity of the N,N-dialkylaniline substructure allows for well-established predictions of its oxidative behavior. The presence of a nitro group, a strong electron-withdrawing group, on the aromatic ring is expected to influence the electron density on the amine nitrogen, thereby affecting its susceptibility to oxidation.

General Reaction Pathways

The oxidation of tertiary amines, such as the one in the title compound, can proceed through several pathways, primarily leading to the formation of an N-oxide or undergoing oxidative N-dealkylation. The specific outcome is often dependent on the nature of the oxidizing agent, the reaction conditions, and the electronic properties of the substrate.

Formation of N-Oxide

A common reaction pathway for the oxidation of tertiary amines is the formation of a tertiary amine N-oxide. This occurs through the donation of the lone pair of electrons from the nitrogen atom to an oxygen atom from an oxidizing agent. A variety of reagents are known to effect this transformation, including hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, mCPBA), and Caro's acid. For this compound, this would result in the formation of this compound N-oxide. The N-oxide functionality significantly alters the electronic and steric properties of the molecule, increasing its polarity.

Oxidative N-Dealkylation

Alternatively, the amine can undergo oxidative N-dealkylation, which involves the removal of one of the alkyl groups (butyl or methyl) from the nitrogen atom. This process is often mediated by enzymatic systems (like cytochrome P450 in biological contexts) or chemical oxidants. The mechanism can proceed through a single-electron transfer (SET) to form a radical cation, followed by deprotonation at an α-carbon to yield an iminium ion. Hydrolysis of the iminium ion then leads to the corresponding secondary amine and an aldehyde or ketone.

N-Demethylation: Removal of the methyl group would yield 4-(Butylamino)-3-nitrobenzoic acid and formaldehyde.

N-Debutylation: Removal of the butyl group would result in 4-(Methylamino)-3-nitrobenzoic acid and butanal.

The relative ease of removal of the methyl versus the butyl group can be influenced by steric factors and the stability of the resulting radical or iminium ion intermediates.

Influence of the Nitro Group

The electron-withdrawing nitro group at the meta-position to the amine is expected to decrease the electron density on the nitrogen atom. This deactivation can make the amine less susceptible to oxidation compared to unsubstituted N,N-dialkylanilines. However, oxidation can still be achieved, often requiring stronger oxidizing agents or more forcing reaction conditions.

Potential Oxidation Reactions and Products

The following table summarizes the potential oxidation products of the amine group in this compound.

Starting MaterialOxidizing AgentPotential Product(s)Reaction Type
This compoundHydrogen Peroxide, mCPBAThis compound N-oxideN-Oxidation
This compoundVarious Oxidants (e.g., enzymatic, chemical)4-(Butylamino)-3-nitrobenzoic acid + FormaldehydeOxidative N-Demethylation
This compoundVarious Oxidants (e.g., enzymatic, chemical)4-(Methylamino)-3-nitrobenzoic acid + ButanalOxidative N-Debutylation

Derivatization and Analog Synthesis

Synthesis of Substituted Benzoic Acid Analogs

The synthesis of analogs of 4-[butyl(methyl)amino]-3-nitrobenzoic acid primarily involves two key areas of modification: altering the substitution pattern on the exocyclic amino nitrogen and transforming the carboxylic acid group into other functional moieties. These modifications are crucial for tuning the molecule's physicochemical properties and for creating diverse intermediates for further synthesis.

The identity of the alkyl groups on the 4-amino nitrogen atom can be systematically varied to produce a library of analogous compounds. The general synthetic strategy often employs a nucleophilic aromatic substitution reaction on a suitable precursor, such as 4-chloro-3-nitrobenzoic acid or 3,4-dinitrobenzoic acid. By selecting different primary or secondary amines, a range of N-substituted analogs can be prepared.

For instance, the synthesis of 4-(methylamino)-3-nitrobenzoic acid is achieved by reacting 3,4-dinitrobenzoic acid with a methylamine (B109427) solution in the presence of triethylamine. chemicalbook.com A similar approach involves the reaction of 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine, sometimes under elevated temperature and pressure, to yield the desired product. guidechem.com

This methodology can be extended to synthesize a variety of analogs, as demonstrated by the preparation of related compounds:

4-Ethylamino-3-nitrobenzoic acid : Synthesized via the hydrolysis of its corresponding ethyl ester. nih.gov

4-tert-Butylamino-3-nitrobenzoic acid : Prepared by the hydrolysis of ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.gov

4-Butylamino-3-nitrobenzoic acid : A known compound whose structure has been characterized. nih.gov

By analogy to these syntheses, this compound can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with N-butyl-N-methylamine. The reaction conditions can be optimized to achieve high yields of the desired tertiary amine product.

Table 1: Synthesis of N-Substituted 4-Amino-3-nitrobenzoic Acid Analogs
Analog CompoundPrecursorReagentReference
4-(Methylamino)-3-nitrobenzoic acid3,4-Dinitrobenzoic acidMethylamine chemicalbook.com
4-(Methylamino)-3-nitrobenzoic acid4-Chloro-3-nitrobenzoic acidMethylamine guidechem.com
4-Ethylamino-3-nitrobenzoic acidEthyl 4-ethylamino-3-nitrobenzoatePotassium Hydroxide (B78521) (Hydrolysis) nih.gov
4-tert-Butylamino-3-nitrobenzoic acidEthyl 4-(tert-butylamino)-3-nitrobenzoatePotassium Hydroxide (Hydrolysis) nih.gov

The carboxylic acid group is amenable to a wide range of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. These modifications are standard in organic synthesis and significantly expand the chemical space accessible from the parent acid.

Esterification: A common modification is the conversion of the carboxylic acid to an ester. The Fischer esterification, involving reaction with an alcohol (e.g., methanol) under acidic catalysis (e.g., sulfuric acid), is a straightforward method to produce the corresponding ester, such as methyl 4-amino-3-nitrobenzoate. bond.edu.aubond.edu.au This reaction is often high-yielding and allows for the introduction of various alkoxy groups.

Amide Formation: The carboxylic acid can also be converted into amides. This typically proceeds through the activation of the carboxyl group, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This two-step process is a standard and efficient route for creating carboxamide derivatives.

Table 2: Examples of Carboxylic Acid Moiety Modifications
Starting MaterialReaction TypeReagentsProductReference
4-Amino-3-nitrobenzoic acidFischer EsterificationMethanol, Sulfuric AcidMethyl 4-amino-3-nitrobenzoate bond.edu.aubond.edu.au
This compoundAcyl Chloride FormationThionyl Chloride (SOCl₂)4-[Butyl(methyl)amino]-3-nitrobenzoyl chlorideInferred
4-[Butyl(methyl)amino]-3-nitrobenzoyl chlorideAmidationAmine (R₂NH)4-[Butyl(methyl)amino]-3-nitrobenzamide derivativeInferred

Incorporation into Heterocyclic Systems

The ortho-disposed amino and nitro groups on the benzoic acid scaffold are key structural features that enable its use as a precursor for various heterocyclic systems. nih.govnih.gov Reductive cyclization is a prominent strategy for constructing fused ring systems.

The simultaneous reduction of the nitro group and subsequent intramolecular cyclization with the adjacent amino group (or a derivative thereof) is a powerful method for synthesizing benzimidazole-based heterocycles. The specific outcome of the reaction can be controlled by the choice of reducing agent and reaction conditions.

For example, the electrochemical reduction of o-nitroanilines in an undivided cell provides a method for synthesizing fused benzimidazoles through a tandem process involving nitro reduction and condensation. elsevierpure.com This approach is noted for being a one-pot synthesis that can be performed under open-air conditions. elsevierpure.com

The amino and nitro groups are perfectly positioned for cyclization reactions to form five- or six-membered rings. A common transformation is the reductive cyclization to form a benzimidazole ring. This typically involves the reduction of the nitro group to an amino group, which then condenses with a suitable one-carbon electrophile or undergoes cyclization with an adjacent N-acyl group.

For instance, N-acylated derivatives of o-nitroanilines can be cyclized using a base like sodium methoxide (B1231860) to yield 2-aryl-1-hydroxybenzimidazoles. rsc.org The mechanism of this reaction can vary depending on the specific substituents present on the molecule. rsc.org These reactions highlight the utility of the o-nitroaniline framework within the this compound structure as a synthon for building complex heterocyclic systems.

Application as Building Blocks in Complex Molecule Synthesis

The 4-amino-3-nitrobenzoic acid framework and its derivatives are recognized as versatile building blocks in organic synthesis, particularly for constructing molecules with potential pharmaceutical applications. nbinno.com The presence of three distinct functional groups—the carboxylic acid, the secondary/tertiary amine, and the nitro group—allows for orthogonal chemical manipulations, making it a valuable intermediate.

The scaffold can be incorporated into larger molecules where the substituted benzimidazole or quinoxaline dione core, formed via cyclization, imparts specific biological activities. While specific examples detailing the use of this compound in the synthesis of a named complex molecule are not prevalent in the literature, the established utility of its parent compound, 4-amino-3-nitrobenzoic acid, as an intermediate in the synthesis of drugs and dyes underscores its potential. nbinno.com The tailored N-alkylation in the title compound provides a handle to fine-tune steric and electronic properties, which can be exploited in the rational design of more complex and targeted molecules.

Synthetic Utility in Peptidomimetic Construction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. While various substituted benzoic acid derivatives are utilized as scaffolds in peptidomimetic design, specific research detailing the use of this compound in this context is not readily found in the surveyed scientific literature. The potential utility of this compound would likely involve using the carboxylic acid group to form amide bonds with amino acids or other building blocks, while the substituted aminonitrobenzene core would serve as a non-natural scaffold to orient appended functionalities in a desired spatial arrangement.

Preparation of Advanced Organic Scaffolds

Advanced organic scaffolds are core molecular frameworks used to build diverse libraries of compounds for drug discovery and materials science. Nitrobenzoic acid derivatives are known intermediates for creating various heterocyclic systems of pharmacological interest. nih.gov The synthesis of such scaffolds often involves transformations of the nitro and carboxylic acid groups. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocycles. The carboxylic acid can be converted to other functional groups to facilitate different types of synthetic transformations. Despite this general utility for the class of compounds, specific examples and detailed methodologies for the preparation of advanced organic scaffolds originating from this compound are not specifically reported in the available literature.

Applications in Advanced Organic Synthesis

Intermediates in Pharmaceutical Intermediate Synthesis

While nitrobenzoic acid derivatives, in general, are recognized as important intermediates in the synthesis of pharmacologically relevant heterocyclic compounds, specific studies detailing the role of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid as a pharmaceutical intermediate could not be identified.

There is no available research that specifically identifies this compound as a direct precursor for the synthesis of novel chemical entities in the context of drug discovery and development.

A search of medicinal chemistry literature did not yield any studies where this compound was utilized as a primary scaffold for systematic structure-activity relationship (SAR) investigations. Such studies are crucial for optimizing the biological activity of lead compounds, but data for this specific molecule is absent.

Role in Materials Science Research

The application of this compound in materials science is not described in the available scientific literature. Research into its potential use as a component in advanced materials has not been published.

Although related compounds like 4-Methyl-3-nitrobenzoic acid have been used in the synthesis of lanthanide coordination complexes, there are no specific reports on the use of this compound as a ligand in coordination chemistry for the formation of metal complexes, including those with lanthanide elements.

No studies were found that describe the synthesis of functional organic materials, such as polymers or molecular conductors, using this compound as a monomer or precursor.

Intermolecular Interactions and Crystal Engineering

Investigation of Supramolecular Assembly

The supramolecular assembly in the solid state is dictated by a hierarchy of non-covalent interactions. The final crystal packing is a result of a delicate balance between strong hydrogen bonds, weaker interactions, and steric constraints imposed by the molecular shape.

In the absence of a reported crystal structure for the tertiary amine 4-[Butyl(methyl)amino]-3-nitrobenzoic acid, its supramolecular behavior can be inferred by comparing it to its secondary amine analogs: 4-Butylamino-3-nitro-benzoic acid and 4-Ethylamino-3-nitrobenzoic acid, for which crystallographic data are available.

The primary and most directional interaction governing the crystal packing of benzoic acid derivatives is the hydrogen bond formed by the carboxylic acid group. Typically, these groups form robust centrosymmetric dimers via strong O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. It is highly probable that this compound would also exhibit this strong dimeric synthon.

The key difference in the target compound is the absence of an N—H donor, as the amine is N-methylated. In its secondary amine analogs, this N—H group is a critical participant in forming additional hydrogen bonds. For instance, in both 4-Ethylamino-3-nitrobenzoic acid and 4-Butyl-amino-3-nitro-benzoic acid, an intramolecular N—H⋯O hydrogen bond is observed between the amine proton and an oxygen atom of the adjacent nitro group. nih.govnih.gov This interaction forms a stable six-membered ring, denoted by the S(6) graph-set motif, and contributes to the planarity of the molecule. nih.govnih.gov The absence of this N—H group in this compound precludes the formation of this intramolecular S(6) ring.

Other non-covalent interactions that play a significant role include:

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions. In one polymorph of 4-Butyl-amino-3-nitro-benzoic acid, the benzene (B151609) rings of adjacent molecules are stacked in parallel, with centroid-centroid distances of 3.6197(11) Å and 3.6569(11) Å, indicating significant π-π interactions. nih.gov

Other Interactions: In 4-Ethylamino-3-nitrobenzoic acid, short contacts of 2.6481(16) Å between the oxygen atoms of the nitro groups (O⋯O) contribute to the stacking of molecules along the a-axis. nih.gov Similar interactions involving the highly polar nitro group are expected in the target compound.

Table 1: Hydrogen Bonding and Non-Covalent Interactions in Secondary Amine Analogs
CompoundInteraction TypeDescriptionGraph-Set MotifKey Distances/Angles
4-Butyl-amino-3-nitro-benzoic acid nih.govIntermolecular O—H⋯OCarboxylic acid dimer formationR²₂(8)Not specified
Intramolecular N—H⋯OBetween amine and nitro groupS(6)Not specified
Intermolecular C—H⋯OConsolidates crystal packing-Not specified
π-π InteractionsStacking of benzene rings-3.6197(11) Å, 3.6569(11) Å
4-Ethylamino-3-nitrobenzoic acid nih.govIntermolecular O—H⋯OLinks molecules into centrosymmetric dimersR²₂(8)Not specified
Intramolecular N—H⋯OStabilizes molecular structureS(6)Not specified
Short O⋯O ContactsBetween nitro groups, causing stacking-2.6481(16) Å

Substituents have a profound impact on crystal packing by altering the steric profile and electronic properties of the molecule, thereby influencing the hierarchy of intermolecular interactions.

The most significant substituent effect when comparing this compound to its secondary amine analogs is the replacement of the amine hydrogen with a methyl group (N-methylation). This change has two major consequences:

Elimination of N—H Hydrogen Bonding: As discussed, N-methylation removes a key hydrogen bond donor. This prevents the formation of the intramolecular N—H⋯O bond that stabilizes the molecular conformation in the secondary amine analogs. It also eliminates the possibility of this group participating in any intermolecular hydrogen bonding networks. This loss of a strong, directional interaction will necessitate a reorganization of the crystal packing, likely leading to a completely different crystal structure.

Comparing the existing structures of the secondary amine analogs also reveals the impact of the alkyl chain. The crystal structure of 4-Butyl-amino-3-nitro-benzoic acid features four crystallographically independent molecules in the asymmetric unit, suggesting a complex packing arrangement influenced by the flexible butyl chain. nih.gov The ethyl group in 4-Ethylamino-3-nitrobenzoic acid is less sterically demanding, leading to a different packing arrangement. The addition of both a butyl and a methyl group on the nitrogen atom in the target compound would introduce even greater steric demands and conformational flexibility, making its crystal packing motif distinct from these analogs.

Relationship between Molecular Structure and Solid-State Properties

The collective effect of intermolecular forces and their arrangement in the crystal lattice directly determines the macroscopic properties of the material, including its mechanical behavior and thermal stability.

The mechanical properties of molecular crystals, such as hardness and elasticity, are intrinsically linked to the underlying crystal structure. rsc.org Strong, three-dimensional networks of intermolecular interactions generally lead to harder, stiffer crystals, as more energy is required to induce slip between crystal planes.

Studies on related compounds like p-aminobenzoic acid (pABA) and p-nitrobenzoic acid (pNBA) have demonstrated a strong correlation between crystal packing and mechanical properties. rsc.org For example, the β-polymorph of pABA exhibits significantly higher hardness and elastic modulus compared to its α-polymorph. This is attributed to the presence of a 3D network of strong hydrogen bonds in the β-form, whereas the α-form has a 2D network. rsc.org

For this compound, the following predictions can be made:

The presence of the strong O—H⋯O hydrogen-bonded dimers will be a primary determinant of mechanical strength, likely creating robust one-dimensional chains.

The absence of the N—H hydrogen bond donor means it cannot form the extensive 3D hydrogen-bonded networks seen in molecules like β-pABA.

Table 2: Comparison of Mechanical Properties in Polymorphs of Related Benzoic Acids rsc.org
CompoundPolymorphDominant InteractionsElastic Modulus (E)Hardness (H)
p-Aminobenzoic Acid (pABA)α-pABA2D Hydrogen Bond Network~10 GPa~0.4 GPa
β-pABA3D Hydrogen Bond Network~16 GPa~0.9 GPa
p-Nitrobenzoic Acid (pNBA)Form II2D PBC Network~10 GPa~0.5 GPa
Form I1D PBC Network~16 GPa~0.9 GPa

PBC: Periodic Bond Chains. Data are approximate values derived from nanoindentation studies.

Crystal reorganization phenomena, such as polymorphism, are common in organic molecules that can adopt different stable or metastable packing arrangements. The ability of a molecule to form polymorphs is influenced by the competition between various possible intermolecular interactions.

Given the conformational flexibility of the butyl group and the presence of multiple hydrogen bond acceptors (the carboxylic and nitro oxygens), it is plausible that this compound could exhibit polymorphism. Different polymorphs could arise from:

Variations in the conformation of the butyl chain (e.g., extended vs. folded).

Different arrangements of the π-π stacking interactions.

The formation of different C—H⋯O hydrogen bonding networks, as the primary O—H⋯O dimer synthon is likely to be preserved across polymorphs.

The existence of multiple polymorphs has been well-documented for related compounds like p-aminobenzoic acid and p-nitrobenzoic acid, where the different forms possess distinct mechanical and thermodynamic properties. rsc.org Any potential polymorphs of this compound would likewise be expected to display unique solid-state characteristics, driven by the subtle differences in their underlying crystal packing and intermolecular forces.

Future Research Directions

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of similar nitrobenzoic acid derivatives exist, such as the nitration of substituted benzoic acids followed by nucleophilic substitution, future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 4-[Butyl(methyl)amino]-3-nitrobenzoic acid.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps (step economy), and exploring catalytic methods to minimize waste and energy consumption. This could involve exploring one-pot synthesis procedures that combine multiple reaction steps without isolating intermediates.

Alternative Starting Materials: Research into alternative and more readily available starting materials could lead to more cost-effective synthetic pathways. For instance, methods starting from 4-chloro-3-nitrobenzoic acid or 3,4-dinitrobenzoic acid have been used for analogous compounds and could be optimized for this specific molecule. guidechem.comgoogle.comchemicalbook.com

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and product consistency. Future studies could aim to develop a continuous flow process for the nitration and subsequent amination reactions, allowing for precise control over reaction parameters and potentially higher yields.

Research FocusProposed MethodologyPotential Outcome
Greener SynthesisUse of ionic liquids or deep eutectic solvents; development of catalytic C-N bond formation methods.Reduced environmental impact, lower cost, and increased safety.
Process OptimizationHigh-throughput screening of reaction conditions (catalysts, temperature, pressure).Higher yields, improved purity, and shorter reaction times.
Flow ChemistryDesign and implementation of a continuous flow reactor setup for the synthesis.Enhanced scalability, improved process control, and safer handling of nitration reactions.

Deeper Understanding of Structure-Reactivity Relationships

Future research should focus on:

Kinetics and Mechanistic Studies: Detailed kinetic studies of reactions involving the different functional groups can elucidate reaction mechanisms. For example, investigating the kinetics of esterification of the carboxylic acid or the reduction of the nitro group can provide valuable insights into the electronic influence of the other substituents.

Impact of N-Alkyl Groups: Systematically varying the alkyl substituents on the amino group (e.g., replacing butyl with ethyl, propyl, or more complex groups) and studying the resulting changes in the molecule's physical and chemical properties. This would provide a clearer picture of how steric and electronic effects at this position influence reactivity at other sites on the molecule.

Intramolecular Interactions: Crystallographic studies on related molecules like 4-tert-Butyl-amino-3-nitro-benzoic acid have revealed the presence of intramolecular hydrogen bonds. nih.gov Investigating the presence and strength of such interactions in this compound is essential, as they can significantly impact the molecule's conformation and reactivity.

Design and Synthesis of Highly Functionalized Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide array of more complex derivatives with potentially novel properties. Its multiple functional groups offer distinct handles for chemical modification.

Promising avenues for future research include:

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. For instance, reacting it with different alcohols or amines could generate a library of new compounds. The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from a similar precursor highlights this potential. google.com These derivatives could be screened for various biological activities or used as monomers for polymer synthesis.

Transformation of the Nitro Group: The nitro group is a key functional group that can be reduced to an amino group. This resulting diamine derivative would be a valuable building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in medicinal chemistry.

Aromatic Ring Functionalization: Exploring further electrophilic substitution reactions on the aromatic ring, guided by the directing effects of the existing substituents, could lead to the introduction of additional functional groups (e.g., halogens, alkyl groups), creating highly functionalized and structurally diverse molecules.

Advanced Spectroscopic and Computational Approaches for Comprehensive Characterization

A thorough characterization of this compound and its derivatives is fundamental for understanding their properties. Combining advanced spectroscopic techniques with computational modeling can provide a holistic view of these molecules.

Future research efforts should incorporate:

Multi-nuclear NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, the use of advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can unambiguously establish the structure and connectivity of new derivatives.

Crystallographic Analysis: Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net This information is crucial for understanding structure-property relationships.

Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT), can complement experimental data. researchgate.netsemanticscholar.org These methods can be used to predict spectroscopic properties (IR, NMR spectra), determine electronic properties like HOMO-LUMO energy gaps, map electron density distribution, and rationalize observed reactivity. researchgate.netsemanticscholar.org This synergy between experimental and theoretical approaches provides a powerful tool for molecular design and characterization.

TechniqueInformation GainedResearch Application
2D NMR SpectroscopyDetailed structural elucidation and assignment of proton and carbon signals.Unambiguous characterization of novel synthetic derivatives.
X-ray CrystallographyPrecise 3D molecular structure, conformation, and intermolecular packing.Understanding solid-state properties and designing crystalline materials.
Computational Chemistry (DFT)Electronic structure, orbital energies, predicted spectra, and reactivity indices.Rationalizing experimental observations and guiding the design of new molecules with desired properties.

Q & A

What are the recommended synthetic routes for 4-[Butyl(methyl)amino]-3-nitrobenzoic acid, and how can reaction conditions be optimized?

Basic
Synthesis typically involves nitration of benzoic acid derivatives followed by amination. For nitration, mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0°C to room temperature) prevents over-nitration . Amination can be achieved via nucleophilic substitution or reductive amination. A study on 4-(hydroxyethyl)-3-nitrobenzoic acid achieved 74% yield by refluxing with Na₂CO₃ in H₂O/acetone, followed by acidification and extraction . Optimization should focus on solvent polarity (aqueous acetone enhances reactivity), stoichiometric ratios (excess amine), and temperature control to minimize side reactions.

MethodReagents/ConditionsYieldReference
NitrationH₂SO₄/HNO₃, 0°C to rtN/A
AminationNa₂CO₃, H₂O/acetone, reflux74%

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic
Multi-nuclear NMR (¹H, ¹³C) confirms substituent positions and amine environments. For example, ¹H NMR of a similar compound showed aromatic protons at δ 8.64 (s) and δ 8.26 (d, J = 9.6 Hz) . IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., <2 ppm error via ESI-HRMS) . RP-HPLC with gradient elution (e.g., 0–30% ACN/0.1% TFA) ensures purity .

TechniqueKey ParametersApplicationReference
¹H NMRδ 8.64 (s), δ 8.26 (d)Aromatic protons
HRMSESI, [M−H]⁻, 275.0291 (found)Molecular mass
RP-HPLCC18, ACN/DDW/0.1% TFA gradientPurity assessment

How can DFT computations and molecular docking predict the biological activity of this compound?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular orbitals and electrostatic potential surfaces, predicting reactivity sites . For 4-(methylamino)-3-nitrobenzoic acid, DFT correlated experimental IR with computed spectra to resolve ambiguities . Molecular docking (e.g., AutoDock Vina) against targets like SARS-CoV-2 protease evaluates binding affinities. A related compound showed −7.2 kcal/mol binding energy, suggesting inhibitory potential .

Computational MethodParametersApplicationReference
DFT/B3LYP6-311G(d,p) basis setElectronic structure
Molecular DockingAutoDock Vina, Lamarckian GAProtein interaction

How to resolve contradictions in spectroscopic data during structural elucidation?

Advanced
Unexpected NMR peaks may arise from tautomerism or solvent effects. 2D NMR (COSY, HSQC) clarifies connectivity . For dynamic processes (e.g., rotamers), variable temperature NMR identifies peak broadening. If HPLC shows impurities, adjust mobile phase pH (e.g., 0.1% TFA) . DFT-calculated chemical shifts validate assignments, as demonstrated for 4-(methylamino)-3-nitrobenzoic acid .

ApproachTechnique/ParametersPurposeReference
2D NMRCOSY, HSQCConnectivity analysis
pH-adjusted HPLC0.1% TFA in mobile phaseImpurity resolution

What are the stability concerns for nitrobenzoic acid derivatives under storage?

Basic
Nitro groups are prone to photodegradation ; store in amber vials at −20°C under N₂. Avoid moisture (hydrolysis risk) and oxidizers (risk of NOx formation) . Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. Lyophilization enhances long-term stability.

ConditionRisk FactorMitigation StrategyReference
LightPhotodegradationAmber glass storage
MoistureHydrolysisDesiccant packets

How to analyze ADMET properties of nitrobenzoic acid derivatives?

Advanced
Use SwissADME for LogP/TPSA predictions and ProTox-II for toxicity alerts (e.g., nitro group mutagenicity) . Experimental assays include Caco-2 permeability and microsomal stability . A study on 4-acetamido-3-nitrobenzoic acid predicted LD₅₀ (300 mg/kg) and hepatotoxicity . Prioritize Ames tests and plasma protein binding assays for this compound.

Tool/AssayParametersOutcomeReference
ProTox-IIStructural alertsToxicity assessment
Ames testSalmonella strainsMutagenicityN/A

How to design enzyme interaction studies for this compound?

Advanced
Start with molecular docking using PDB structures (e.g., 6LU7 for SARS-CoV-2 protease). Validate poses with 50 ns MD simulations (AMBER, MM/GBSA) to calculate binding free energies . Experimentally, Surface Plasmon Resonance (SPR) quantifies kinetics (Kₐ, Kᴅ). For inhibition, conduct enzyme activity assays with varying inhibitor concentrations to determine IC₅₀.

MethodProtocolApplicationReference
MD SimulationsAMBER, 50 ns, MM/GBSAEnergetic validation
SPRBiacore T200, immobilized enzymeKinetic analysisN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.